SB 235375 - 179258-62-9

SB 235375

Catalog Number: EVT-282058
CAS Number: 179258-62-9
Molecular Formula: C20H26ClN3O5
Molecular Weight: 423.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SB-237376 is a calcium and potassium channel antagonist potentially for the treatment of arrhythmia.
Source and Classification

SB 235375 was developed by researchers exploring nonpeptide tachykinin receptor antagonists. It is specifically designed to target the human neurokinin-3 receptor (hNK-3R), which plays a crucial role in various physiological processes, including pain perception and respiratory reflexes. The compound's chemical structure is characterized by its unique quinoline core, which contributes to its receptor-binding properties .

Synthesis Analysis

The synthesis of SB 235375 involves several key steps:

  1. Starting Materials: The synthesis begins with 2-benzylphenol, which is fused with 4-piperidinol to yield an intermediate compound.
  2. Yield Optimization: This intermediate is further processed to produce the desired compound with yields reported at approximately 85% for the initial fusion and around 82% for subsequent steps.
  3. Characterization: The synthesized compounds are characterized using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) to confirm their structures .

Technical Parameters

  • Reaction Conditions: Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.
  • Promoters Used: Lewis acids like BF3*Et2O were employed to facilitate glucuronidation reactions, enhancing the formation of desired metabolites .
Molecular Structure Analysis

The molecular structure of SB 235375 can be described as follows:

  • Chemical Formula: C21H24N2O3
  • Molecular Weight: Approximately 352.43 g/mol
  • Structural Features:
    • The compound features a quinoline backbone, which is essential for its biological activity.
    • It includes functional groups such as carboxymethoxy and a phenyl group that enhance its binding affinity to neurokinin receptors.

Structural Data

  • Crystallography: X-ray crystallography or computational modeling may provide insights into the three-dimensional arrangement of atoms within SB 235375, aiding in understanding its interaction with the neurokinin-3 receptor .
Chemical Reactions Analysis

SB 235375 undergoes various chemical reactions primarily related to its interactions with neurokinin receptors:

  1. Receptor Binding: It demonstrates high affinity for hNK-3R, inhibiting the binding of neurokinin B with a Ki value of approximately 2.2 nM.
  2. Competitive Antagonism: The compound acts competitively against neurokinin-induced calcium mobilization in cell assays, indicating its efficacy in blocking receptor activation .

Reaction Conditions

  • In Vitro Studies: Experiments conducted in vitro assess the binding affinity and functional antagonism under controlled conditions using cell lines expressing hNK-3R.
Mechanism of Action

The mechanism of action of SB 235375 involves:

  • Receptor Antagonism: By binding to the neurokinin-3 receptor, SB 235375 prevents the natural ligand (neurokinin B) from activating the receptor, thereby inhibiting downstream signaling pathways associated with various physiological responses.
  • Impact on Physiological Responses: This antagonism leads to reduced cough reflex in animal models and modulation of gastrointestinal motility without significant central effects due to its limited CNS penetration .
Physical and Chemical Properties Analysis

SB 235375 exhibits several important physical and chemical properties:

  • Solubility: The compound's solubility profile influences its bioavailability and pharmacokinetics.
  • Stability: Stability studies under various environmental conditions (temperature, pH) are essential for determining shelf life and storage requirements.

Relevant Data

  • Melting Point: Specific melting points can indicate purity levels and are critical for formulation development.
  • Spectroscopic Data: UV-vis spectroscopy may provide additional information on electronic transitions within the molecule, contributing to understanding its reactivity and stability .
Applications

SB 235375 has potential applications in several scientific fields:

  1. Pharmacology: As a selective antagonist of the neurokinin-3 receptor, it serves as a valuable tool in studying the role of tachykinins in various physiological processes.
  2. Therapeutic Development: Its efficacy in inhibiting cough reflexes suggests potential use in treating respiratory disorders or conditions characterized by excessive neurokinin signaling.
  3. Research Tool: Due to its selectivity and low CNS penetration, it can be used to investigate peripheral nervous system functions without confounding central effects .
Introduction to SB 235375 in Academic Research

Background and Discovery of SB 235375 as a Neurokinin Receptor Antagonist

SB 235375, chemically designated as (-)-(S)-N-(α-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide (CAS: 224961-34-6), emerged from systematic optimization of 2-phenyl-4-quinolinecarboxylic acid amide scaffolds. It was developed as a potent and selective antagonist of the human neurokinin-3 receptor (hNK-3R), with a molecular weight of 440.49 g/mol (C₂₇H₂₄N₂O₄) [1] [5] [6]. Early in vitro characterization revealed its high binding affinity for hNK-3R (Ki = 2.2 ± 0.3 nM), significantly surpassing its affinity for hNK-2R (Ki = 209 nM) and hNK-1R (Ki > 100,000 nM) [4] [6]. Functional assays demonstrated its competitive antagonism of neurokinin B (NKB)-induced calcium mobilization (Kb = 12 nM) and inhibition of senktide (selective NK-3R agonist)-mediated contractions in rabbit iris sphincter (pA₂ = 8.1) and guinea pig ileum (pA₂ = 8.3) [4] [9].

Table 1: Binding Affinity Profile of SB 235375

ReceptorKi (nM)SpeciesAssay Method
NK-32.2 ± 0.3Human¹²⁵I-[MePhe⁷]-NKB binding
NK-2209HumanCompetitive binding
NK-1>100,000HumanCompetitive binding

Significance in Tachykinin Receptor Pharmacology

SB 235375’s selectivity has made it a pivotal pharmacological tool for dissecting NK-3R functions:

  • Peripheral vs. Central Actions: Its low blood-brain barrier penetrance (brain/plasma ratio <0.05) enables selective blockade of peripheral NK-3R. Intravenous SB 235375 inhibited senktide-induced miosis in rabbits (ED₅₀ = 0.56 mg/kg), confirming peripheral efficacy without central effects [4] [8].
  • Mechanistic Insights: In anaesthetized rats, SB 235375 (20 mg/kg IV) reduced colorectal distension-induced visceral nociception by >90% by blocking peripheral tachykinin pathways, without affecting somatic pain responses [3] [11].
  • Cross-Species Relevance: While potent at human and rabbit NK-3R, it showed lower affinity for murine NK-3R, highlighting species-specific receptor variations critical for translational research [4] [7].

Table 2: Functional Antagonism by SB 235375 in Preclinical Models

Functional ResponseModel SystemKey ResultReference
Senktide-induced contractionRabbit iris sphincterpA₂ = 8.1 (Competitive antagonism) [4]
Citric acid-induced coughGuinea pigsDose-dependent inhibition (10–30 mg/kg) [4]
Colorectal distension (EMG response)Rats>90% inhibition at 20 mg/kg IV [3]

Research Gaps in NK-3 Receptor Modulation

Despite its utility, SB 235375 underscores unresolved questions in NK-3R pharmacology:

  • CNS-Access Limitations: Its poor CNS penetration restricts studies on central NK-3R roles, such as in thermoregulation or affective behaviors, necessitating tools like brain-penetrant antagonists (e.g., SB 222200) for comprehensive pathway analysis [4] [9] [10].
  • Disease-Specific Mechanisms: In spontaneously hypertensive rats (SHR), spinal NK-3R binding sites are upregulated, yet SB 235375’s peripheral restriction limits exploration of central autonomic dysregulation in hypertension [7] [9].
  • Unchained Signaling Dynamics: While it blocks calcium mobilization and smooth muscle contraction, its impact on downstream effectors (e.g., protein kinase Cε/D activation in enteric neurons) remains underexplored [5] [10].
  • Therapeutic Translation: Although it suppresses airways hyperreactivity and cough in guinea pigs, clinical applicability for conditions like chronic cough or irritable bowel syndrome requires compounds with optimized pharmacokinetics [4] [10].

Table 3: Key Research Gaps Highlighted by SB 235375 Studies

Research GapExperimental LimitationPotential Approach
Central vs. peripheral NK-3R rolesLow BBB penetration of SB 235375Use brain-penetrant antagonists (e.g., SB 222200)
Spinal NK-3R in hypertensionInability to access spinal cord receptorsIntrathecal delivery or novel CNS-targeted analogs
Signaling cascade modulationFocus on acute contraction/calcium fluxProteomic studies of long-term receptor blockade

Properties

CAS Number

179258-62-9

Product Name

SB 235375

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride

Molecular Formula

C20H26ClN3O5

Molecular Weight

423.9 g/mol

InChI

InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H

InChI Key

QLUVAVFNMRXIIZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O

Solubility

Soluble in DMSO

Synonyms

N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide
SB 235375
SB-235375
SB235375

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.